

Application Note: Quantitative Analysis of Uzarin using High-Performance Liquid Chromatography

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Compound of Interest		
Compound Name:	Uzarin	
Cat. No.:	B192631	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative determination of **Uzarin** in bulk drug substances or pharmaceutical formulations using a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Introduction

Uzarin is a cardiac glycoside, a class of organic compounds known for their significant effects on the contractile force of the heart muscle. Accurate and reliable quantification of **Uzarin** is crucial for quality control in pharmaceutical manufacturing, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[1] This application note describes a validated RP-HPLC method designed for the routine analysis of **Uzarin**, ensuring specificity, accuracy, and precision. The method is developed to be stability-indicating, meaning it can effectively separate the intact drug from its potential degradation products.[2][3]

Experimental Protocol

This section details the necessary equipment, reagents, and procedures for the analysis.

Equipment and Materials



- HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
- Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is recommended for optimal separation.[4]
- Data Acquisition Software: Chromatography software for system control, data acquisition, and processing (e.g., Empower).
- Analytical Balance: For accurate weighing of standards and samples.
- Volumetric glassware: Calibrated flasks and pipettes.
- pH meter: For mobile phase buffer preparation.
- Sonicator: For degassing solvents.

Reagents and Standards

- Uzarin Reference Standard: Of known purity and potency.
- Acetonitrile (ACN): HPLC grade.
- Methanol (MeOH): HPLC grade.
- Water: HPLC grade or ultrapure water.
- Phosphoric Acid (H₃PO₄): Analytical grade.[2]
- Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.[3]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of **Uzarin**.



Parameter	Recommended Conditions
Column	C18, 250 mm x 4.6 mm, 5 μm
Mobile Phase	Isocratic mixture of Acetonitrile and 20mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.5 with H ₃ PO ₄) in a 60:40 v/v ratio.
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	220 nm
Injection Volume	20 μL
Run Time	10 minutes

Preparation of Solutions

- Buffer Preparation (20mM KH₂PO₄, pH 3.5): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.5 using diluted phosphoric acid. Filter the buffer through a 0.45 μm membrane filter before use.
- Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 60:40 (v/v) ratio. Degas the mixture by sonication for 15-20 minutes.
- Standard Stock Solution (100 μg/mL): Accurately weigh 10 mg of **Uzarin** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Sample Solution (for Assay): Prepare a sample solution of the bulk drug or formulation to obtain a theoretical final concentration of 20 μg/mL of **Uzarin** using the mobile phase as the diluent.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[5][6]



Specificity (Forced Degradation)

Forced degradation studies are essential for developing stability-indicating methods.[2] **Uzarin** was subjected to stress conditions including acid, base, oxidative, thermal, and photolytic degradation. The degradation products were well-resolved from the pure drug peak, demonstrating the method's specificity.[3][7]

Quantitative Data

The following tables summarize the quantitative results from the method validation studies.

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria	Observed Value
Tailing Factor (T)	T ≤ 2.0	1.15
Theoretical Plates (N)	N > 2000	7800
% RSD of Peak Area	≤ 2.0% (for n=6)	0.85%
Retention Time (RT)	Approx. 5.5 min	5.48 min

Table 2: Method Validation Data

Parameter	Results
Linearity Range (μg/mL)	5 - 50 μg/mL
Correlation Coefficient (r²)	≥ 0.999
Limit of Detection (LOD)	0.15 μg/mL
Limit of Quantitation (LOQ)	0.45 μg/mL
Accuracy (% Recovery)	99.2% - 101.5%
Precision (% RSD)	
- Intra-day	0.9%
- Inter-day	1.3%

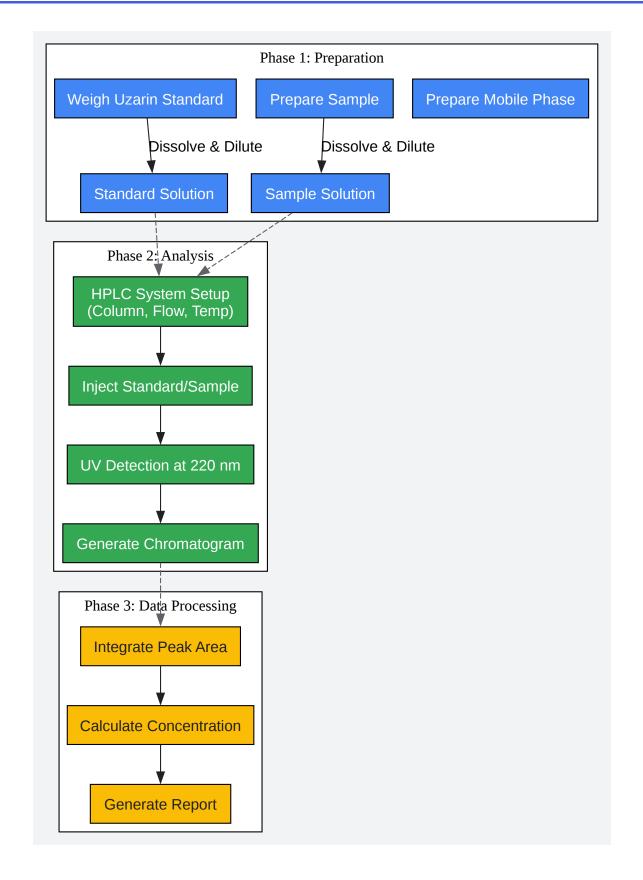




Visualizations HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of an **Uzarin** sample.





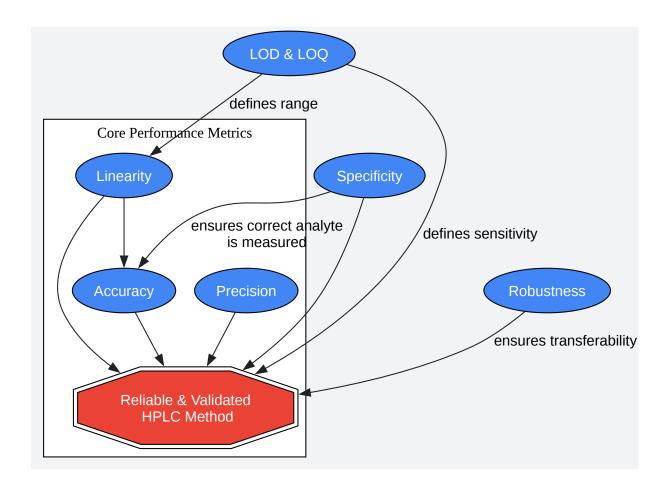
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Caption: General workflow for HPLC analysis of Uzarin.



Method Validation Logic

This diagram shows the logical relationship between key validation parameters that establish a reliable analytical method.



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Caption: Logical flow of HPLC method validation parameters.

Conclusion

The described RP-HPLC method is simple, rapid, and reliable for the quantitative analysis of **Uzarin**. The validation results confirm that the method is specific, linear, accurate, and precise, making it suitable for routine quality control and stability studies of **Uzarin** in the pharmaceutical industry.

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